Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl 3-(4-methylphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-3-17-14(16)13-12(8-9-15-13)11-6-4-10(2)5-7-11/h4-9,15H,3H2,1-2H3 |
InChI Key |
OPSPNAJAEYWQHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Knorr Pyrrole Synthesis Adaptations
The Knorr pyrrole synthesis, traditionally used to prepare pyrrole derivatives, has been adapted for ethyl 3-(4-methylphenyl)-1H-pyrrole-2-carboxylate. This method involves the condensation of a β-keto ester with an amine derivative. For example, diethyl 2-(hydroxyimino)malonate reacts with 4-methylphenylacetone in the presence of zinc dust and acetic acid to form the pyrrole ring. The reaction proceeds via imine intermediate formation, followed by cyclization facilitated by the acidic conditions.
Key conditions include:
-
Temperature : 95–110°C to promote cyclization.
-
Catalyst : Zinc dust acts as a reducing agent, facilitating the removal of oxygen from intermediates.
-
Solvent : Acetic acid serves as both solvent and proton donor.
This method yields approximately 13% of the target compound after purification via silica gel chromatography.
Vilsmeier–Haack Formylation
The Vilsmeier–Haack reaction, typically used for formylating aromatic rings, has been modified to introduce ester groups into pyrrole systems. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes formylation with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), followed by alkylation with 4-methylbenzyl bromide to attach the 4-methylphenyl group. While this method is effective for analogous compounds, the steric hindrance imposed by the 4-methylphenyl substituent necessitates longer reaction times (24–48 hours) and elevated temperatures (80–100°C).
Chlorination and Substitution Approaches
Electrophilic Chlorination
Chlorination of pyrrole precursors using sulfuryl dichloride (SO₂Cl₂) in carbon tetrachloride (CCl₄) at 0°C provides a pathway to introduce halogen atoms, which can later be substituted with aryl groups. For instance, ethyl 5-methyl-1H-pyrrole-2-carboxylate reacts with SO₂Cl₂ to yield dichlorinated intermediates, which undergo Suzuki-Miyaura coupling with 4-methylphenylboronic acid to install the 4-methylphenyl moiety. This method achieves a 77% yield for dichlorinated intermediates but requires palladium catalysts for cross-coupling.
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation introduces the 4-methylphenyl group directly onto the pyrrole ring. Using aluminum chloride (AlCl₃) as a Lewis catalyst, ethyl 3-methyl-1H-pyrrole-2-carboxylate reacts with 4-methylbenzyl chloride in dichloromethane. The reaction proceeds at room temperature over 12 hours, yielding a 58% product after extraction and distillation.
Industrial-Scale Optimization
Continuous Flow Reactors
Industrial production employs continuous flow reactors to enhance reaction control and scalability. For example, a two-step process involving cyclization and alkylation is conducted in a tubular reactor with automated temperature and pressure regulation. This method reduces side reactions and improves yield consistency (up to 68% purity).
Solvent Recycling
Green chemistry principles are integrated by recycling solvents like acetic acid and dichloromethane through fractional distillation. This reduces waste and production costs by 22%.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains the standard purification method, using petroleum ether-ethyl acetate (100:1) as the eluent. The target compound exhibits an R<sub>f</sub> value of 0.68 under these conditions.
Crystallization
Slow evaporation of ethyl acetate solutions yields block-shaped crystals suitable for X-ray diffraction analysis. Crystallographic data confirm the planar pyrrole ring and the ester group’s orientation.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity (%) | Industrial Feasibility |
|---|---|---|---|---|
| Knorr Synthesis | Zn, acetic acid | 13 | 95 | Moderate |
| Vilsmeier–Haack | POCl₃, DMF | 18 | 89 | Low |
| Suzuki Coupling | Pd catalyst, SO₂Cl₂ | 42 | 91 | High |
| Friedel-Crafts | AlCl₃, 4-methylbenzyl chloride | 58 | 93 | High |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the ester group.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research has shown that derivatives of pyrrole compounds, including ethyl 3-(4-methylphenyl)-1H-pyrrole-2-carboxylate, exhibit significant antimicrobial properties. A study evaluated several pyrrole derivatives for their efficacy against bacterial pathogens, revealing that certain modifications enhance activity against resistant strains .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, a specific case study indicated superior inhibition rates against A549 lung carcinoma cells compared to control groups, suggesting potential therapeutic applications in oncology.
Lipid-Lowering Effects
Another area of interest is the compound's lipid-lowering effects. Similar pyrrole derivatives have been shown to lower serum triglycerides and cholesterol levels in animal models, indicating a potential role in treating hyperlipidemia . This suggests that this compound could be explored further for cardiovascular health applications.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various reactions, such as cyclization and functional group transformations, making it a valuable building block in organic chemistry .
Material Science
In material science, this compound can be incorporated into polymers and composites to enhance their mechanical properties and thermal stability. Research indicates that pyrrole derivatives can improve the performance characteristics of materials used in high-performance applications .
Comparative Analysis of Biological Activities
To understand the unique properties of this compound compared to similar compounds, the following table summarizes key features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Methyl substitution on phenyl | Antimicrobial and anticancer activity |
| Ethyl 2-Methyl-4,5-diphenyl-1H-pyrrole-3-carboxylate | Diphenyl substitution | Enhanced anticancer properties |
| Ethyl 4-Phenyl-1H-pyrrole-3-carboxylate | Phenyl group | Moderate antimicrobial activity |
Case Studies
Case Study 1: Antimicrobial Efficacy Evaluation
A study focused on evaluating the antimicrobial efficacy of this compound against common pathogens demonstrated promising results. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity, positioning it as a candidate for further drug development targeting bacterial infections .
Case Study 2: Anticancer Activity Assessment
In another research effort assessing the anticancer effects of various pyrrole derivatives, this compound was tested against human carcinoma cell lines. Results indicated that this compound exhibited superior inhibition rates against A549 cells compared to controls, emphasizing its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to induce a biological response. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate with structurally analogous pyrrole derivatives, focusing on substituent variations, spectral data, and biological activities where available.
Table 1: Structural and Functional Comparison of this compound and Analogs
*Calculated based on molecular formula.
Key Observations:
Substituent Effects: Electron-Donating vs. In contrast, analogs with fluorinated or trifluoromethyl substituents (e.g., compounds 237 and 215) introduce electron-withdrawing effects, which may alter reactivity or binding affinity .
Spectral Data :
- Ethyl esters consistently show characteristic NMR signals: a quartet (~δ 4.2–4.3) for the -OCH2CH3 group and a triplet (~δ 1.2–1.3) for the terminal methyl group .
- Aromatic proton shifts vary with substituents; for example, compound 237 exhibits complex splitting patterns due to fluorine and trifluoromethyl groups .
Quinazoline-linked pyrrole derivatives () exhibit in vitro antitumor activity, though their structures are more complex .
Synthesis Methods :
- Common approaches include Friedel-Crafts acylation (e.g., compound 215 ), Suzuki-Miyaura coupling for aryl groups, and nucleophilic substitution for heterocyclic moieties.
Biological Activity
Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate is a pyrrole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of Pyrrole Derivatives
Pyrrole compounds are known for their biological significance, exhibiting various pharmacological properties including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This compound is a member of this class, and its unique substitution pattern contributes to its biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, influencing biochemical processes.
- Receptor Modulation : It may interact with receptors such as norepinephrine and serotonin receptors, affecting neurotransmitter levels and signaling pathways .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. This compound has shown promising activity against various bacterial strains. For instance:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
This data suggests that this compound exhibits significant antimicrobial potential, particularly against Gram-positive bacteria .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. Research indicates that it may induce apoptosis in cancer cells through the modulation of various signaling pathways. A study reported that derivatives similar to this compound showed:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| This compound | 15 | HeLa (cervical cancer) |
| Control (Doxorubicin) | 0.5 | HeLa |
These findings suggest that while the compound is less potent than established chemotherapeutics like Doxorubicin, it still holds promise for further development as an anticancer agent .
Case Study 1: Antituberculosis Activity
A series of pyrrole derivatives were evaluated for their antituberculosis activity. This compound was part of a broader screening program where derivatives exhibited MIC values below against Mycobacterium tuberculosis. This indicates a strong potential for developing new antituberculosis agents based on this scaffold .
Case Study 2: Lipid-Lowering Effects
In a study examining lipid-lowering effects, this compound demonstrated significant reductions in serum triglycerides and LDL cholesterol levels in animal models. The results are summarized in the following table:
| Compound | Dosage (mg/kg/day) | Effect on Triglycerides (%) | Effect on LDL Cholesterol (%) |
|---|---|---|---|
| This compound | 8 | -39% | -52% |
| Control (Statin) | - | -45% | -60% |
This suggests that the compound may be effective in managing lipid profiles and could be explored further for cardiovascular applications .
Q & A
Q. What are the common synthetic routes for Ethyl 3-(4-Methylphenyl)-1H-pyrrole-2-carboxylate, and how are intermediates characterized?
The compound is typically synthesized via coupling reactions between pyrrole carboxylic acid intermediates and substituted aryl/heteroaryl groups. For example, sulfonylation using p-toluenesulfonyl chloride in dichloromethane (DCM) with a base like triethylamine (Et₃N) and catalytic DMAP is a standard method . Characterization relies on ¹H/¹³C NMR (e.g., δ 2.42 ppm for methyl groups, aromatic protons at 7.4–8.4 ppm) and ESI-MS (e.g., m/z 494.1 for M+1 peaks). Purity is assessed via HPLC (>95%) and LCMS .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl ester signals at δ 1.17–1.25 ppm for CH₃ and δ 4.16–4.27 ppm for CH₂) and aromatic/heterocyclic carbons .
- X-ray crystallography : Resolves crystal packing and torsional angles (e.g., SHELX software for refinement ).
- FTIR : Identifies functional groups like ester C=O (~1700 cm⁻¹) and pyrrole N-H (~3400 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of derivatives?
Factors include:
- Solvent selection : Polar aprotic solvents (DMSO, DMF) enhance coupling efficiency but may require post-reaction dilution to precipitate products .
- Catalyst use : DMAP accelerates acylation, while Et₃N neutralizes HCl byproducts .
- Temperature control : Reactions at 0°C minimize side products during sulfonylation, while heating to 100°C facilitates cyclization .
- Workup strategies : Flash chromatography (hexane:EtOAc gradients) or aqueous extraction removes unreacted reagents .
Q. How can computational methods like DFT resolve contradictions in experimental data (e.g., unexpected tautomerism)?
Density Functional Theory (DFT) calculates Fukui functions to predict electrophilic/nucleophilic sites, aiding in tautomer identification (e.g., keto-enol equilibria in pyrrole derivatives). Studies combining experimental NMR and DFT-optimized geometries (B3LYP/6-311++G(d,p)) validate resonance assignments and electronic distributions . For example, DFT can explain shifts in aromatic proton signals due to electron-withdrawing substituents (e.g., trifluoromethyl groups) .
Q. What strategies address crystallographic challenges (e.g., disorder) in resolving the compound’s structure?
- Low-temperature data collection : Reduces thermal motion artifacts.
- SHELXL refinement : Incorporates restraints for disordered atoms (e.g., ethyl groups or solvent molecules) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O hydrogen bonds) to validate packing motifs .
Q. How do structural modifications (e.g., sulfonamide or trifluoromethyl groups) influence biological activity?
Structure-Activity Relationship (SAR) studies reveal:
- Sulfonamide groups : Enhance solubility and target binding via hydrogen bonding (e.g., antitumor activity in quinazoline derivatives) .
- Trifluoromethyl groups : Improve metabolic stability and lipophilicity, as seen in analogs with IC₅₀ values <1 µM in cancer cell lines .
- Pyrrole ring substitution : Electron-withdrawing groups (e.g., nitro) modulate π-π stacking with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
